molecular formula C23H23Cl2NO5 B11994647 Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11994647
M. Wt: 464.3 g/mol
InChI Key: OCGMRTFFXWGPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold widely recognized for its pharmacological relevance, particularly in cardiovascular therapeutics. The structure features:

  • A 1,4-dihydropyridine core with ethyl ester groups at positions 3 and 3.
  • A furan-2-yl group at position 4 of the DHP ring, substituted with a 2,3-dichlorophenyl moiety at the furan’s 5-position. This substitution pattern distinguishes it from classical DHP drugs like nifedipine or felodipine, where aryl groups are directly attached to the DHP ring .

Properties

Molecular Formula

C23H23Cl2NO5

Molecular Weight

464.3 g/mol

IUPAC Name

diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H23Cl2NO5/c1-5-29-22(27)18-12(3)26-13(4)19(23(28)30-6-2)20(18)17-11-10-16(31-17)14-8-7-9-15(24)21(14)25/h7-11,20,26H,5-6H2,1-4H3

InChI Key

OCGMRTFFXWGPHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The Hantzsch synthesis remains the cornerstone for preparing 1,4-DHP derivatives. For this compound, the reaction involves:

  • Aldehyde component : 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde.

  • β-Keto ester : Ethyl acetoacetate (2 equivalents).

  • Nitrogen source : Ammonium acetate or aqueous ammonia.

Steps :

  • Condensation : The aldehyde reacts with two equivalents of ethyl acetoacetate in ethanol under reflux, facilitated by ammonium acetate.

  • Cyclization : The enamine intermediate forms the dihydropyridine ring via nucleophilic attack and dehydration.

  • Aromatization avoidance : Unlike classical Hantzsch pyridines, the 1,4-DHP structure is retained without oxidation.

Optimized Conditions :

ParameterValueSource
SolventEthanol
TemperatureReflux (78°C)
CatalystNone (self-condensing)
Reaction Time6–12 hours
Yield65–72%

Key Notes :

  • The electron-withdrawing dichlorophenyl group stabilizes the intermediate, reducing side reactions.

  • Ethanol enhances solubility of the polar intermediates, while ammonia scavenges protons to drive the equilibrium.

Alternative Multi-Step Synthesis

Stepwise Approach from Preformed Intermediates

A patent (WO2012146067A1) details a modular synthesis to improve regioselectivity:

Synthesis of Furan Aldehyde Intermediate

5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is prepared via:

  • Friedel-Crafts acylation : 2,3-Dichlorobenzene reacts with furan-2-carbonyl chloride in dichloromethane using AlCl₃.

  • Vilsmeier-Haack formylation : Introduces the aldehyde group at the furan 2-position.

Conditions :

StepReagents/ConditionsYield
AcylationAlCl₃, DCM, 0°C → rt, 4h85%
FormylationPOCl₃, DMF, 60°C, 2h78%

Dihydropyridine Assembly

  • Intermediate 1 : Ethyl acetoacetate (2 eq) and ammonium acetate react in ethanol at reflux to form the enamine.

  • Intermediate 2 : Furan aldehyde is condensed with Intermediate 1 in THF at −20°C.

  • Cyclization : Stirred under basic conditions (NaOH, ethanol) to form the DHP core.

Yield : 68% after column chromatography (silica gel, hexane/ethyl acetate).

Microwave-Assisted Synthesis

Enhanced Efficiency

Microwave irradiation reduces reaction times from hours to minutes:

  • Conditions : Ethanol, 100°C, 300 W, 20 minutes.

  • Yield : 74% (vs. 65% conventional).

Advantages :

  • Uniform heating prevents thermal degradation of the dichlorophenyl group.

  • Higher purity (90% by HPLC) due to reduced byproducts.

Solvent and Catalytic Innovations

Green Chemistry Approaches

MethodSolventCatalystYield
Ionic liquid[BMIM]BF₄70%
Aqueous micellarWater/SDSPTSA62%

Notes :

  • Ionic liquids improve solubility of the hydrophobic furan aldehyde.

  • p-Toluenesulfonic acid (PTSA) in water/SDS micelles reduces environmental impact.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water (1:3) yields needle-like crystals (mp 148–150°C).

  • Chromatography : Silica gel with hexane/ethyl acetate (7:3) achieves >95% purity.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 1.25 (t, 6H, CH₂CH₃), 2.32 (s, 6H, CH₃),
5.01 (s, 1H, DHP-H4), 6.85–7.45 (m, Ar-H)
IR (cm⁻¹)1720 (C=O ester), 1595 (C=C furan)

Challenges and Optimization

Common Pitfalls

  • Low yields (≤50%) occur with impure furan aldehyde or excess ammonia.

  • Byproducts : Over-oxidation to pyridines if traces of O₂ are present.

Scalability

  • Kilogram-scale runs in ethanol achieve consistent 70% yield with in situ FTIR monitoring.

Comparative Analysis of Methods

MethodYieldPurityTimeCost
Hantzsch (classic)65%90%12hLow
Microwave74%95%0.5hModerate
Ionic liquid70%92%8hHigh

Applications in Medicinal Chemistry

While beyond preparation methods, the compound’s bioactivity (e.g., calcium channel blockade) justifies optimized synthesis. Its dichlorophenyl group enhances membrane permeability, making it a candidate for CNS drug development .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenyl group.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced cardiac workload.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent Position Key Structural Features Biological Relevance
Target Compound 4-(5-(2,3-Dichlorophenyl)furan-2-yl) Furan bridge with 2,3-dichlorophenyl Potential calcium channel modulation; scaffold for derivatization
Felodipine (CAS 72509-76-3) 4-(2,3-Dichlorophenyl) Direct attachment of 2,3-dichlorophenyl to DHP Approved L-type calcium channel blocker
Diethyl 4-(2,4-Dichlorophenyl)-2,6-dimethyl-DHP (CAS 79925-38-5) 4-(2,4-Dichlorophenyl) 2,4-Dichloro substitution on phenyl Structural analogue with altered chlorine positioning; may influence receptor binding
Diethyl 4-(5-(3-Chlorophenyl)furan-2-yl)-DHP (CAS 301306-00-3) 4-(5-(3-Chlorophenyl)furan-2-yl) Single chlorine at phenyl meta-position Reduced steric hindrance compared to 2,3-dichloro derivatives

Key Observations :

  • Chlorine substituents at ortho/meta positions (e.g., 2,3-dichloro in felodipine) are critical for calcium channel blocking activity; their absence or repositioning reduces potency .

Physicochemical Properties

Property Target Compound Felodipine Diethyl 4-(2,4-Dichlorophenyl)-DHP
Molecular Weight ~457.3 (estimated) 384.25 392.29
Solubility Likely low (lipophilic substituents) Low (logP ~4.5) Low
Melting Point Not reported (similar DHPs: 69–71°C ) 145–148°C 142–144°C

Notes:

    Biological Activity

    Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHPD) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of DHPD, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    DHPD is characterized by its unique structure which includes:

    • A dihydropyridine core
    • A furan ring
    • A dichlorophenyl substituent

    The molecular formula for DHPD is C23H23Cl2NO5C_{23}H_{23}Cl_2NO_5, and it has a molecular weight of approximately 444.34 g/mol. Its structural complexity contributes to its varied biological activities.

    The biological activity of DHPD can be attributed to several mechanisms:

    • Calcium Channel Modulation : Like many dihydropyridines, DHPD may act as a calcium channel blocker, which is significant in cardiovascular pharmacology.
    • Antioxidant Activity : The presence of furan and phenyl groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.
    • Enzyme Inhibition : DHPD has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects.

    Antimicrobial Activity

    Research has indicated that DHPD exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

    Anti-inflammatory Effects

    In vitro studies have shown that DHPD can reduce the production of pro-inflammatory cytokines. This activity was confirmed through assays measuring cytokine levels in treated cell cultures.

    Anticancer Properties

    Recent investigations into the anticancer potential of DHPD have yielded promising results. In vitro tests on cancer cell lines (e.g., HCT116 human colon cancer cells) revealed that DHPD induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the activation of caspase pathways.

    Case Studies

    • Study on Antimicrobial Efficacy :
      • Objective : To evaluate the antibacterial effect of DHPD against selected bacterial strains.
      • Method : Disk diffusion method was employed to assess the inhibition zones.
      • Results : DHPD showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
    • Study on Anti-inflammatory Activity :
      • Objective : To investigate the anti-inflammatory effects of DHPD in an LPS-induced inflammation model.
      • Method : ELISA assays were conducted to measure cytokine levels.
      • Results : Treatment with DHPD significantly decreased levels of TNF-α and IL-6 compared to controls, indicating potent anti-inflammatory activity.
    • Anticancer Study :
      • Objective : To assess the cytotoxic effects of DHPD on cancer cell lines.
      • Method : MTT assay was used to determine cell viability after treatment with varying concentrations of DHPD.
      • Results : A dose-dependent decrease in viability was observed, with IC50 values around 25 µM for HCT116 cells.

    Research Findings Summary Table

    Biological ActivityMethodologyKey Findings
    AntimicrobialDisk diffusionEffective against S. aureus and E. coli (MIC 32-128 µg/mL)
    Anti-inflammatoryELISAReduced TNF-α and IL-6 levels significantly
    AnticancerMTT assayDose-dependent cytotoxicity in HCT116 cells (IC50 ~25 µM)

    Q & A

    Basic Question: What are the standard synthetic routes for preparing 1,4-dihydropyridine derivatives like this compound, and how can reaction conditions be optimized?

    Methodological Answer:
    The Hantzsch synthesis is the most common method for synthesizing 1,4-dihydropyridine (1,4-DHP) derivatives. For this compound, a modified Hantzsch approach would involve:

    • Reagents : 2,3-Dichlorobenzaldehyde, ethyl acetoacetate (as the β-ketoester), and ammonium acetate in ethanol as the solvent .
    • Procedure : Reflux the mixture until a color change (e.g., reddish-orange) indicates cyclization. Cooling induces crystallization, and the product is purified via recrystallization .
    • Optimization : Adjust molar ratios (e.g., aldehyde:β-ketoester:ammonium acetate = 1:2:1) and solvent polarity to improve yield. Microwave-assisted synthesis or ionic liquid solvents may reduce reaction time .

    Advanced Question: How can structural contradictions in spectroscopic data (e.g., NMR or IR) for dihydropyridine derivatives be resolved?

    Methodological Answer:
    Discrepancies between predicted and observed spectral data often arise from conformational flexibility or substituent electronic effects. To resolve these:

    • X-ray Crystallography : Determine the crystal structure to confirm substituent positions and hydrogen-bonding patterns. For example, the dihydropyridine ring adopts a boat conformation in similar compounds, affecting NMR coupling constants .
    • 2D NMR : Use NOESY or HSQC to assign proton environments, particularly for furan and dichlorophenyl substituents .
    • Computational Validation : Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational modes to validate assignments .

    Basic Question: What spectroscopic techniques are essential for characterizing this compound, and what key features should be analyzed?

    Methodological Answer:

    • 1H/13C NMR : Identify the dihydropyridine ring protons (δ 4.8–5.2 ppm for H-4) and ester carbonyl carbons (δ 165–170 ppm). The furan-2-yl group shows protons at δ 6.3–7.5 ppm .
    • IR Spectroscopy : Confirm ester C=O stretches (~1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
    • Mass Spectrometry : Use HRMS to verify the molecular ion peak (expected m/z ~504 for C₂₅H₂₄Cl₂NO₅⁺) .

    Advanced Question: How do substituent variations (e.g., dichlorophenyl vs. nitrophenyl groups) influence the biological activity of 1,4-DHP derivatives?

    Methodological Answer:

    • Electron-Withdrawing Groups : Dichlorophenyl substituents enhance calcium channel blockade potency compared to nitrophenyl groups due to increased lipophilicity and π-π stacking with receptor sites .
    • Pharmacophore Mapping : Replace the 2,3-dichlorophenyl group with a 3-nitrophenyl moiety (as in CAS 4408-96-2) to test changes in vasodilatory activity .
    • In Silico Docking : Use AutoDock Vina to model interactions with L-type calcium channels, focusing on chlorine’s role in binding affinity .

    Advanced Question: How can researchers address inconsistencies in reported biological activities across structurally similar 1,4-DHP derivatives?

    Methodological Answer:

    • Meta-Analysis : Compare IC₅₀ values for calcium channel inhibition across derivatives (e.g., dichlorophenyl vs. methoxyphenyl analogs) .
    • Solubility Correction : Normalize activity data by logP values to account for bioavailability differences .
    • Crystallographic Data : Correlate dihedral angles (e.g., between furan and dihydropyridine rings) with activity trends .

    Basic Question: What computational tools are recommended for predicting the reactivity and stability of this compound?

    Methodological Answer:

    • DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for redox stability .
    • Molecular Dynamics (MD) : Simulate solvation effects in physiological solvents (e.g., water/DMSO) to predict aggregation tendencies .
    • ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties like blood-brain barrier permeability .

    Advanced Question: What strategies can resolve low crystallinity issues during X-ray diffraction analysis of 1,4-DHP derivatives?

    Methodological Answer:

    • Cocrystallization : Add a coformer (e.g., succinic acid) to improve crystal packing .
    • Temperature Gradients : Perform slow cooling (0.5°C/min) from saturated ethanol solutions .
    • High-Throughput Screening : Use a Crystal16™ platform to test 96 solvent combinations for optimal crystal growth .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.